Enhanced Lipophilicity vs. Non-Fluorinated Analog: A Critical Differentiator for Membrane Permeability
The introduction of a fluorine atom ortho to the benzylic position in 2-fluoro-3-(trifluoromethyl)benzyl bromide significantly increases its lipophilicity compared to the non-fluorinated analog, 3-(trifluoromethyl)benzyl bromide. The target compound has a calculated logP of 3.5, whereas 3-(trifluoromethyl)benzyl bromide has a logP of approximately 3.0 [1][2].
| Evidence Dimension | Lipophilicity (Calculated logP) |
|---|---|
| Target Compound Data | 3.5 |
| Comparator Or Baseline | 3-(trifluoromethyl)benzyl bromide: ~3.0 |
| Quantified Difference | Δ logP ≈ +0.5 |
| Conditions | Computational prediction (XLogP3) from PubChem data |
Why This Matters
A higher logP value (Δ+0.5) correlates with enhanced membrane permeability, a critical factor in optimizing the bioavailability of drug candidates derived from this building block.
- [1] PubChem. 1-(Bromomethyl)-2-fluoro-3-(trifluoromethyl)benzene. PubChem Compound Summary. National Center for Biotechnology Information. View Source
- [2] PubChem. 1-(Bromomethyl)-3-(trifluoromethyl)benzene. PubChem Compound Summary. National Center for Biotechnology Information. View Source
